Welcome to the BenchChem Online Store!
molecular formula C12H12N2O B8517630 3-methyl-N-phenyl-1H-pyrrole-2-carboxamide

3-methyl-N-phenyl-1H-pyrrole-2-carboxamide

Cat. No. B8517630
M. Wt: 200.24 g/mol
InChI Key: JCETTYIXCZLFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388189B2

Procedure details

In a three-necked flask it was placed aqueous solution of sodium hydroxide (32%, 95 mL, 665 mmol), ammonium hydroxide solution (8M, 31 mL, 250 mmol), ammonium chloride (10.7 g, 200 mmol) and Aliquat 336 (1.34 g, 3.3 mmol). Afterwards, a solution of 3-methyl-N-phenyl-1H-pyrrole-2-carboxamide (6.6 g, 33.2 mmol) dissolved in 140 mL diethyl ether and 70 mL methyl tert-butyl ether was added and the mixture was cooled at 0° C. affording a suspension. Over this suspension, a 10% aqueous solution of sodium hypochlorite (10%, 224 mL, 300 mmol) was added dropwise over 60 min with vigorous stirring. The reaction mixture was stirred at room temperature overnight. The reaction crude was diluted with ethyl acetate until no suspended material was observed. The layers were separated and the organic phase was washed with water and brine, dried over sodium sulphate and concentrated under reduce pressure to give 7.54 g (90% yield) of the title compound that was used in the next step without any further purification.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
6.6 g
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
224 mL
Type
reactant
Reaction Step Six
Quantity
1.34 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH-].[NH4+:4].[Cl-].[NH4+].[CH3:7][C:8]1[CH:12]=[CH:11][NH:10][C:9]=1[C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14].Cl[O-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(OCC)C.C(OCC)(=O)C.C(OC)(C)(C)C>[NH2:4][N:10]1[CH:11]=[CH:12][C:8]([CH3:7])=[C:9]1[C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14] |f:0.1,2.3,4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
10.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
6.6 g
Type
reactant
Smiles
CC1=C(NC=C1)C(=O)NC1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
224 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Seven
Name
Quantity
1.34 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked flask it was placed aqueous
CUSTOM
Type
CUSTOM
Details
affording a suspension
CUSTOM
Type
CUSTOM
Details
The reaction crude
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NN1C(=C(C=C1)C)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.